molecular formula C26H29FN4O4 B3413180 2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 946201-86-1

2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B3413180
CAS No.: 946201-86-1
M. Wt: 480.5 g/mol
InChI Key: WYEBKDAEHXOMAZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring three key motifs:

  • A 4-(4-fluorophenyl)piperazine moiety, known for its role in modulating receptor binding (e.g., serotonin or dopamine receptors) due to fluorine’s electronegativity and piperazine’s conformational flexibility .
  • A 5-methoxy-4-oxopyridin-1(4H)-yl ring, a heterocyclic system that may influence solubility and hydrogen-bonding interactions with biological targets .
  • An N-(4-methoxyphenyl)acetamide group, a common pharmacophore in bioactive molecules, where the methoxy group enhances lipophilicity and metabolic stability compared to unsubstituted phenyl rings .

Properties

IUPAC Name

2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN4O4/c1-34-23-9-5-20(6-10-23)28-26(33)18-31-17-25(35-2)24(32)15-22(31)16-29-11-13-30(14-12-29)21-7-3-19(27)4-8-21/h3-10,15,17H,11-14,16,18H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEBKDAEHXOMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Structural Differences Pharmacological Activity Physicochemical Properties References
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38) Quinazoline sulfonyl group instead of pyridinone; pyrrolidine vs. fluorophenyl-piperazine Potent anticancer activity (IC₅₀: 1.2–3.5 µM across HCT-1, MCF-7 cells) Higher logP due to quinazoline; mp ~250–260°C
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 15) Thiazole ring instead of pyridinone; p-tolyl vs. 4-methoxyphenyl MMP inhibition (IC₅₀: 0.8 µM for MMP-9); anti-inflammatory effects MW 410.51; mp 269–270°C; moderate aqueous solubility (Rf: 0.45)
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide Nitro group on phenyl ring; simpler backbone (no pyridinone) Not reported; nitro group may confer redox activity or toxicity MW 372.41; mp >300°C (predicted)
N-(4-Methoxyphenyl)acetamide (Metacetin) No piperazine or heterocyclic rings; simple acetamide Choleretic agent; used in liver function tests MW 165.19; mp 400.3°C; low solubility in water

Key Insights from Comparative Analysis

The 5-methoxy group on pyridinone increases electron density, which could stabilize interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

Impact of Piperazine Substitution :

  • The 4-fluorophenyl-piperazine moiety in the target compound likely improves blood-brain barrier penetration relative to unsubstituted piperazines (e.g., Compound 16 in ) due to fluorine’s lipophilicity .
  • Comparatively, nitro-substituted analogues () may exhibit reactive metabolite risks , limiting therapeutic utility .

N-(4-Methoxyphenyl)acetamide Group :

  • This group is recurrent in bioactive molecules (e.g., Compound 38 in ) and contributes to metabolic stability by resisting cytochrome P450 oxidation .
  • However, simpler derivatives like Metacetin () lack the complexity needed for multitarget engagement, underscoring the importance of hybrid structures .

Anticancer Potential: The target compound’s pyridinone and fluorophenyl-piperazine motifs align with antitumor mechanisms observed in quinazoline sulfonamides () and thiazole derivatives (). These include topoisomerase inhibition or receptor tyrosine kinase modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide

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